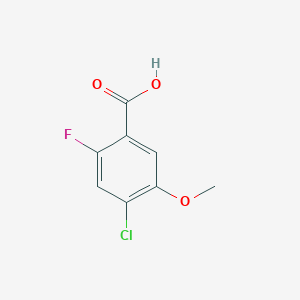

4-Chloro-2-fluoro-5-methoxybenzoic acid

Vue d'ensemble

Description

The compound of interest, 4-Chloro-2-fluoro-5-methoxybenzoic acid, is a chemically modified benzoic acid with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential uses of 4-Chloro-2-fluoro-5-methoxybenzoic acid.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, as seen in the preparation of esters derived from 4-amino-5-chloro-2-methoxybenzoic acid , and the synthesis of a molluscicidal agent from a 5-chlorosalicylic acid derivative . These processes typically involve the formation of intermediates and the use of various reagents to achieve the desired substitution patterns on the benzene ring. For example, the synthesis of a key intermediate of herbicides involved oxidation and hydrolysis steps .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and theoretical calculations. For instance, the structure of 4-amino-5-chloro-2-methoxybenzoic acid was optimized using density functional theory (DFT), and its vibrational frequencies were compared with experimental data . Similarly, the crystal structure of a 5-chlorosalicylic acid derivative was elucidated by X-ray analysis . These studies provide a foundation for understanding the molecular geometry and electronic structure of 4-Chloro-2-fluoro-5-methoxybenzoic acid.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For example, the nucleophilic substitution reactions of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids with hydroxide ion were studied, revealing the formation of intermediate complexes . This suggests that 4-Chloro-2-fluoro-5-methoxybenzoic acid may also undergo nucleophilic substitution reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through spectroscopic and computational methods. The vibrational spectra of 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid were recorded, and their molecular properties were calculated using DFT . These studies provide insights into the electronic properties, such as HOMO-LUMO energies, and the potential nonlinear optical properties of the compounds. Such analyses are crucial for understanding the behavior of 4-Chloro-2-fluoro-5-methoxybenzoic acid in different environments and its suitability for various applications.

Applications De Recherche Scientifique

Heterocyclic Scaffolds Synthesis : 4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to the target compound, is a multireactive building block suitable for heterocyclic oriented synthesis. This compound aids in the preparation of substituted nitrogenous heterocycles, which are crucial in drug discovery (Křupková et al., 2013).

Synthesis of Herbicide Intermediates : The synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, has been reported. This synthesis involves several steps starting from 4-chloro-2-fluoroanisole, demonstrating the compound's utility in agricultural chemistry (Zhou Yu, 2002).

Solubility and Transfer Studies : Research on the solubility and transfer of various compounds in 2-methoxyethanol includes 4-chloro-2-methoxybenzoic acid, highlighting its importance in understanding solute behavior in different solvents (Hart et al., 2015).

Antimicrobial Evaluation : New 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxybenzohydrazide moiety have been synthesized and evaluated for their antimicrobial activities. This shows the potential of derivatives of 4-chloro-2-fluoro-5-methoxybenzoic acid in the development of new antimicrobial agents (Prasanna Kumar et al., 2013).

Spectroscopic Analysis : The spectroscopic analysis (FTIR, FT-Raman, UV, and NMR) of 4-amino-5-chloro-2-methoxybenzoic acid provides insights into the molecular structure and electronic properties of related compounds, underscoring the significance of such analyses in understanding the chemical properties of these compounds (Poiyamozhi et al., 2012).

Synthesis of Pharmaceutical Compounds : Studies demonstrate the synthesis of complex pharmaceutical compounds involving 4-chloro-2-fluoro-5-methoxybenzoic acid or its derivatives, signifying its role in the creation of novel drugs (Ping, 2005).

Molluscicidal Agent Synthesis : Research on 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate demonstrates its utility as a molluscicidal agent, indicating potential applications in pest control (Duan et al., 2014).

Mécanisme D'action

Target of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzoic acid derivatives can participate in various chemical reactions such as suzuki–miyaura coupling , which is a type of cross-coupling reaction used in organic synthesis to form carbon-carbon bonds .

Biochemical Pathways

Benzoic acid derivatives are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

It’s known that benzoic acid derivatives can influence the stability of carbocations and carboxylate anions, affecting the dissociation constant of carboxylic acids .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 4-Chloro-2-fluoro-5-methoxybenzoic acid. For instance, the rate of reactions involving this compound could be affected by the presence of other reactants or catalysts .

Propriétés

IUPAC Name |

4-chloro-2-fluoro-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZERBWIXHDUMBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001280760 | |

| Record name | 4-Chloro-2-fluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-5-methoxybenzoic acid | |

CAS RN |

146447-10-1 | |

| Record name | 4-Chloro-2-fluoro-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146447-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3027948.png)

![tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3027949.png)

![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B3027952.png)

![tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3027954.png)

![1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B3027956.png)

![2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3027957.png)

![2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid](/img/structure/B3027958.png)

![6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027960.png)